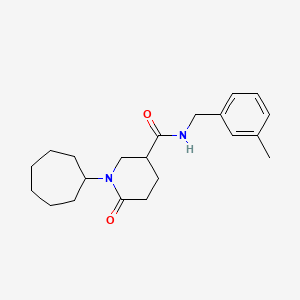![molecular formula C16H16ClN3O4 B5136703 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5136703.png)
3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, also known as CDMB-NPEA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves the inhibition of various enzymes and proteins, including cyclin-dependent kinases and heat shock proteins. By inhibiting these key proteins, 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide disrupts cellular processes such as cell cycle progression and protein folding, leading to cell death in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects
3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as neuroprotection in neurons. Additionally, it has been found to inhibit the activity of heat shock proteins, which play a crucial role in protein folding and cellular stress response. This inhibition can lead to the accumulation of misfolded proteins and cellular damage, ultimately resulting in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide in lab experiments is its potency and specificity. It has been shown to inhibit key enzymes and proteins at low concentrations, making it a valuable tool in drug discovery and target identification. However, one limitation of using 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is its potential toxicity, which may limit its use in certain experiments or applications.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, including its potential applications in cancer therapy, neuroprotection, and drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide and to identify potential side effects or toxicity. Finally, the development of new and improved synthesis methods for 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide may enable its wider use in scientific research.
Métodos De Síntesis
The synthesis of 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves a multi-step process that includes the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting compound with 2-(4-nitrophenylamino)ethanol. The final step involves the reaction of the product with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to yield 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has been researched extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, it has been used as a tool in drug discovery to identify potential drug targets and to study the mechanism of action of various compounds.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-24-15-7-2-11(10-14(15)17)16(21)19-9-8-18-12-3-5-13(6-4-12)20(22)23/h2-7,10,18H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRVTLOHUZKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136667.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)


![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide](/img/structure/B5136695.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136719.png)
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)

